

IUPAC name for 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2,8-dimethylquinoline

Cat. No.: B186857

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2,8-dimethylquinoline**: Synthesis, Characterization, and Application in Drug Discovery

Abstract

4-Chloro-2,8-dimethylquinoline is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its quinoline core is a well-established "privileged scaffold," found in a multitude of pharmacologically active agents. The strategic placement of a chloro group at the 4-position renders the molecule highly susceptible to nucleophilic substitution, making it an exceptionally versatile intermediate for the synthesis of diverse molecular libraries. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and spectroscopic characterization of **4-Chloro-2,8-dimethylquinoline**. Furthermore, it delves into its chemical reactivity and explores its established and potential applications as a precursor in the development of novel therapeutic agents, particularly in the realms of oncology and anti-infective research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of immense significance in drug discovery.^[1] Historically, its importance was cemented by the discovery of quinine, an alkaloid from cinchona bark, which was the primary treatment for

malaria for centuries. This led to the development of synthetic analogues like chloroquine and hydroxychloroquine, underscoring the therapeutic potential of the 4-aminoquinoline core.[2]

Beyond antimalarial applications, quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3] Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit critical enzymes like topoisomerases and kinases, or disrupt cellular signaling pathways.[1][4] The quinoline scaffold's rigid, planar structure and its capacity for diverse functionalization allow it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets with high specificity and affinity. **4-Chloro-2,8-dimethylquinoline** represents a key starting material for accessing novel derivatives within this important chemical class.

Physicochemical and Structural Characterization

The definitive identification and characterization of a chemical entity are paramount for its effective use in research and development. **4-Chloro-2,8-dimethylquinoline** is a solid at room temperature with a molecular structure that confers specific reactivity.

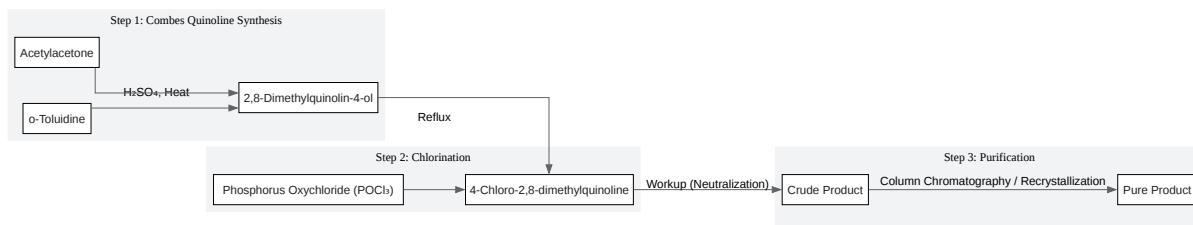
Nomenclature and Identifiers

A consistent and unambiguous identification system is crucial for scientific communication. The key identifiers for this compound are summarized below.

Property	Value	Source
IUPAC Name	4-chloro-2,8-dimethylquinoline	[5]
CAS Number	32314-39-9	
Molecular Formula	C ₁₁ H ₁₀ ClN	
Molecular Weight	191.66 g/mol	
InChI Key	ILOAZUIOTZZIBK- UHFFFAOYSA-N	
Canonical SMILES	CC1=CC(Cl)=C2C=CC=C(C)C 2=N1	[5]
Physical Form	Solid	

Structural Rationale

The structure of **4-Chloro-2,8-dimethylquinoline** is characterized by:


- A Quinoline Core: Providing the fundamental aromatic and heterocyclic framework.
- Two Methyl Groups (C2 and C8): These electron-donating groups can influence the electronic properties of the ring system and provide steric bulk that may affect binding to biological targets.
- A Chloro Group (C4): This is the most critical feature for its utility as a synthetic intermediate. The electron-withdrawing nature of the adjacent ring nitrogen atom activates the C4 position, making the chloro group an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Synthesis and Purification

The synthesis of **4-Chloro-2,8-dimethylquinoline** is most effectively achieved through the chlorination of its corresponding quinolin-4-ol precursor. This transformation is a standard and reliable method in heterocyclic chemistry.

Synthetic Workflow

The overall process involves two key stages: the synthesis of the quinolinol intermediate followed by its chlorination.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Chloro-2,8-dimethylquinoline**.

Detailed Experimental Protocol

This protocol is based on well-established methods for quinoline synthesis and chlorination, such as those described for analogous compounds.[3]

Step 1: Synthesis of 2,8-Dimethylquinolin-4(1H)-one

- **Reaction Setup:** In a fume hood, cautiously add o-toluidine (1 equivalent) to a flask containing concentrated sulfuric acid, cooled in an ice bath.
- **Addition of Reagent:** To this mixture, slowly add acetylacetone (1.1 equivalents) dropwise while maintaining the low temperature.

- Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath for several hours until the reaction is complete (monitored by TLC).
- Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium carbonate or ammonium hydroxide solution until a precipitate forms.
- Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it to yield crude 2,8-dimethylquinolin-4(1H)-one.

Causality Note: The Combes synthesis relies on the acid-catalyzed condensation of an aniline (o-toluidine) with a β -diketone (acetylacetone) to form a β -aminoenone intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring.

Step 2: Synthesis of **4-Chloro-2,8-dimethylquinoline**[3]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place the dried 2,8-dimethylquinolin-4(1H)-one (1 equivalent).
- Chlorination: Add phosphorus oxychloride (POCl_3 , 3-5 equivalents) to the flask.
- Heating: Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by TLC.
- Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl_3 .
- Neutralization: Neutralize the solution with a base (e.g., sodium carbonate solution) until the product precipitates.
- Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Trustworthiness Note: The use of excess POCl_3 ensures the complete conversion of the hydroxyl group to the chloride. The careful, slow quenching on ice is a critical safety step to manage the highly exothermic reaction of POCl_3 with water.

Step 3: Purification

- Column Chromatography: Purify the crude solid using silica gel column chromatography, typically eluting with a gradient of ethyl acetate in petroleum ether or hexane.
- Recrystallization: Further purification can be achieved by recrystallizing the product from a suitable solvent like ethanol or methanol to obtain a crystalline solid.[3]

Spectroscopic Analysis

While specific experimental spectra for this exact molecule are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.[6][7]

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Multiple signals expected in the δ 7.0–8.5 ppm range.- Methyl Protons: Two distinct singlets, likely around δ 2.5–2.8 ppm, corresponding to the methyl groups at the C2 and C8 positions.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals in the δ 120–150 ppm region. The carbon bearing the chlorine (C4) would be distinct.- Methyl Carbons: Two signals in the aliphatic region, typically δ 15–25 ppm.
Mass Spec (MS)	<ul style="list-style-type: none">- Molecular Ion (M^+): A prominent molecular ion peak is expected. Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75\%$, $^{37}\text{Cl} \approx 25\%$), the molecular ion will appear as a characteristic pair of peaks (M^+ and $M+2^+$) with an intensity ratio of approximately 3:1. The monoisotopic mass is 191.05 Da.^[8]
Infrared (IR)	<ul style="list-style-type: none">- C=C/C=N Stretching: Bands in the 1500–1650 cm^{-1} region.- C-H Stretching (Aromatic/Alkyl): Signals around 3000–3100 cm^{-1} and 2850–3000 cm^{-1}, respectively.- C-Cl Stretching: A signal in the fingerprint region, typically around 700–800 cm^{-1}.

Chemical Reactivity and Applications in Drug Development

The primary utility of **4-Chloro-2,8-dimethylquinoline** in drug development stems from the high reactivity of the C4-chloro substituent, which acts as a versatile synthetic handle.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated towards SNAr reactions due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate. This allows for the facile displacement of the chloride by a wide range of nucleophiles, particularly amines, thiols, and alcohols.

Caption: General SNAr reaction at the C4 position of the quinoline core.

Application as a Scaffold for Bioactive Molecules

- Anticancer Agents: The 4-aminoquinoline scaffold is present in numerous kinase inhibitors. [4] By reacting **4-Chloro-2,8-dimethylquinoline** with various amines, researchers can synthesize libraries of compounds to screen for inhibitory activity against cancer-related kinases such as EGFR, VEGFR, and PI3K.[4] The methyl groups at C2 and C8 can be used to probe specific pockets of the kinase active site to enhance potency and selectivity.
- Antimalarial Drugs: This compound is an ideal precursor for creating analogues of chloroquine. The SNAr reaction with substituted diamines can generate novel compounds for testing against chloroquine-resistant strains of *Plasmodium falciparum*. The core mechanism of action for these drugs involves inhibiting heme polymerization in the parasite's digestive vacuole.[2]
- Other Therapeutic Areas: The versatility of the SNAr reaction allows for the introduction of diverse pharmacophores, enabling the exploration of this scaffold for antibacterial, antiviral, and anti-inflammatory activities.[3][9]

Safety and Handling

As a reactive chemical intermediate, **4-Chloro-2,8-dimethylquinoline** must be handled with appropriate precautions.

Hazard Information	Handling Recommendations
GHS Classification:[5] - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. - Skin Irritation (Category 2), H315: Causes skin irritation. - Eye Irritation (Category 2), H319: Causes serious eye irritation. - STOT SE (Category 3), H335: May cause respiratory irritation.	Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
Signal Word: Warning	Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.	First Aid: - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4-Chloro-2,8-dimethylquinoline is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis and, most importantly, the activated nature of its C4-chloro group make it an invaluable precursor for generating vast libraries of novel quinoline derivatives. By leveraging its reactivity through well-established SNAr chemistry, researchers can efficiently explore structure-activity relationships and develop potent and selective modulators of biological targets. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile building block into their research programs, accelerating the path toward new therapeutic discoveries.

References

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.

- PubChem. (n.d.). 4-Chloroquinoline.
- SpectraBase. (n.d.). 4-chloro-6,8-dimethylquinoline.
- PubChem. (n.d.). 4,8-Dimethylquinoline.
- MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
- Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
- PubChemLite. (n.d.). **4-chloro-2,8-dimethylquinoline** (C11H10CIN).
- SpectraBase. (n.d.). 4,8-Dimethyl-2-(4'-chloro-phenylamino)quinoline.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-2,5-dimethylquinoline.
- ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.
- ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.
- PubChem. (n.d.). 2,4-Dimethylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chloro-2,5-dimethylquinoline - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. PubChemLite - 4-chloro-2,8-dimethylquinoline (C11H10CIN) [\[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [IUPAC name for 4-Chloro-2,8-dimethylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186857#iupac-name-for-4-chloro-2-8-dimethylquinoline\]](https://www.benchchem.com/product/b186857#iupac-name-for-4-chloro-2-8-dimethylquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com